苯磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

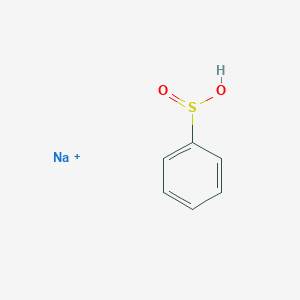

Sodium benzenesulfinate is an organic compound with the chemical formula C6H5SO2Na. It appears as a white crystalline powder and is known for its stability under normal conditions. This compound is widely used in various industrial applications, including pharmaceuticals, electroplating, and as a polymer additive.

科学研究应用

Sodium benzenesulfinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfoxides.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.

Industry: Utilized in electroplating, polymer additives, and as a stabilizer in various industrial processes.

作用机制

Target of Action

Sodium benzenesulfinate, also known as benzenesulfinic acid sodium salt, is a versatile compound widely used in organic synthesis . It serves as a valuable sulfur source for generating thioethers through direct C-H functionalization . Its primary targets are organic compounds, particularly those containing sulfur, such as thiosulfonates, sulfonamides, sulfides, and sulfones .

Mode of Action

Sodium benzenesulfinate interacts with its targets through various chemical reactions. For instance, it undergoes a copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, incorporating sulfur dioxide . This reaction involves the transmetalation of arylboronic acid onto copper (I), the sulfur dioxide insertion process, and the oxidative addition of aryl halide to Cu I . Sodium benzenesulfinate can also react with alkynylselenonium salts to yield (Z)-β-alkoxyvinylsulfones .

Biochemical Pathways

Sodium benzenesulfinate affects several biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It facilitates the formation of S–S, N–S, and C–S bonds, leading to the synthesis of many valuable organosulfur compounds . It also plays a crucial role in the copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, which is a significant pathway for the synthesis of medicinally-relevant sulfones .

Pharmacokinetics

It’s known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability

Result of Action

The action of Sodium benzenesulfinate results in the synthesis of a wide range of organosulfur compounds. These include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals .

Action Environment

The action of Sodium benzenesulfinate can be influenced by environmental factors. For instance, it’s stable under normal temperature and pressure but should avoid contact with oxidizing agents and light as it can easily oxidize . Moreover, the compound’s reactions are often carried out in specific solvents and under certain temperature conditions to ensure optimal efficacy .

生化分析

Biochemical Properties

Sodium benzenesulfinate is known to participate in various biochemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Cellular Effects

It is known that Sodium benzenesulfinate and related compounds can influence cell function through their involvement in various biochemical reactions .

Molecular Mechanism

Sodium benzenesulfinate exerts its effects at the molecular level through various mechanisms. For instance, it has been used in copper (I)-catalysed sulfonylative Suzuki–Miyaura reactions, where it participates in the sulfur dioxide insertion process

Metabolic Pathways

Sodium benzenesulfinate is involved in various metabolic pathways, particularly in the synthesis of organosulfur compounds

准备方法

Synthetic Routes and Reaction Conditions

Reduction of Benzenesulfonyl Chloride: One common method involves the reduction of benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures.

Reaction with Sodium Hydroxide: Another method involves the reaction of benzenesulfinic acid with sodium hydroxide. This reaction is carried out at room temperature and results in the formation of sodium benzenesulfinate.

Industrial Production Methods

Industrial production often involves the reduction of benzenesulfonyl chloride using sodium sulfite in a controlled environment to ensure high yield and purity. The reaction is followed by crystallization and purification steps to obtain the final product.

化学反应分析

Types of Reactions

Oxidation: Sodium benzenesulfinate can undergo oxidation to form benzenesulfonic acid.

Reduction: It can be reduced to form benzenesulfinic acid.

Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

Benzenesulfonic Acid: Formed through oxidation.

Benzenesulfinic Acid: Formed through reduction.

Sulfones and Sulfoxides: Formed through substitution reactions.

相似化合物的比较

Similar Compounds

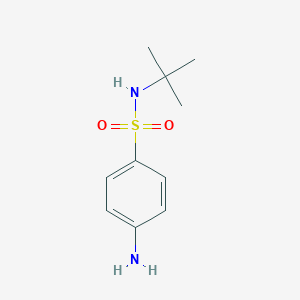

Sodium p-toluenesulfinate: Similar in structure but has a methyl group attached to the benzene ring.

Sodium benzenesulfonate: Contains a sulfonate group instead of a sulfinate group.

Sodium methanesulfinate: Contains a methane group instead of a benzene ring.

Uniqueness

Sodium benzenesulfinate is unique due to its versatility in chemical reactions and its stability under various conditions. Its ability to act as both an oxidizing and reducing agent makes it a valuable reagent in synthetic chemistry.

属性

CAS 编号 |

873-55-2 |

|---|---|

分子式 |

C6H6NaO2S |

分子量 |

165.17 g/mol |

IUPAC 名称 |

sodium;benzenesulfinate |

InChI |

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |

InChI 键 |

RWDJJOUSDATHMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

手性 SMILES |

C1=CC=C(C=C1)S(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)S(=O)O.[Na] |

Key on ui other cas no. |

873-55-2 |

同义词 |

NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium benzenesulfinate?

A1: Sodium benzenesulfinate has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.

Q2: What are some spectroscopic characteristics of sodium benzenesulfinate?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, sodium benzenesulfinate can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.

Q3: Is sodium benzenesulfinate stable in aqueous solutions?

A3: Yes, sodium benzenesulfinate exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]

Q4: What about its compatibility with organic solvents?

A4: Sodium benzenesulfinate displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]

Q5: Can sodium benzenesulfinate act as a catalyst?

A5: Yes, researchers have employed sodium benzenesulfinate and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]

Q6: How is sodium benzenesulfinate used in the synthesis of sulfones?

A6: Sodium benzenesulfinate acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]

Q7: Are there any examples of sodium benzenesulfinate participating in multicomponent reactions?

A7: Yes, sodium benzenesulfinate has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []

Q8: How do structural modifications of sodium benzenesulfinate derivatives affect their reactivity?

A8: Substituents on the benzene ring of sodium benzenesulfinate can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]

Q9: What is the role of sodium benzenesulfinate in electroplating?

A9: Sodium benzenesulfinate is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]

Q10: Can you elaborate on the use of sodium benzenesulfinate in the synthesis of provitamin D analogs?

A10: Researchers have used sodium benzenesulfinate to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []

Q11: How is the concentration of sodium benzenesulfinate determined in electroplating baths?

A11: Ultraviolet spectrophotometry can be employed to determine the concentration of sodium benzenesulfinate in electroplating baths. This method is advantageous due to its speed and accuracy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

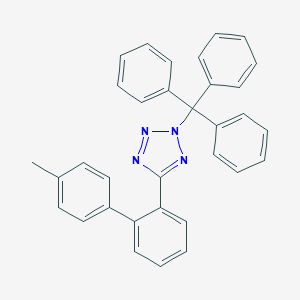

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)